(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 622793-88-8
VCID: VC21371082
InChI: InChI=1S/C20H19NO4/c1-4-13-5-7-14(8-6-13)11-18-19(22)16-10-9-15(12-17(16)25-18)24-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11-
SMILES: CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Molecular Formula: C20H19NO4
Molecular Weight: 337.4g/mol

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

CAS No.: 622793-88-8

Cat. No.: VC21371082

Molecular Formula: C20H19NO4

Molecular Weight: 337.4g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate - 622793-88-8

Specification

CAS No. 622793-88-8
Molecular Formula C20H19NO4
Molecular Weight 337.4g/mol
IUPAC Name [(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Standard InChI InChI=1S/C20H19NO4/c1-4-13-5-7-14(8-6-13)11-18-19(22)16-10-9-15(12-17(16)25-18)24-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11-
Standard InChI Key FMBJNCHRYAEPBU-WQRHYEAKSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
SMILES CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate features a benzofuran core structure, characterized by a fused benzene and furan ring system. The compound contains several key structural elements: a benzofuran scaffold, a benzylidene group with an ethyl substituent, a carbonyl functionality, and a dimethylcarbamate group. The molecular structure includes a specific stereochemical arrangement designated by the (Z) prefix, indicating that the bulkier groups are positioned on the same side of the double bond formed by the benzylidene moiety.

The presence of the dimethylcarbamate group (-OC(=O)N(CH₃)₂) at the 6-position of the benzofuran ring significantly influences the compound's chemical properties and potential biological interactions. This carbamate functionality often serves as a pharmacophore in many bioactive molecules, contributing to specific receptor binding and biological activity profiles.

Stereochemistry and Conformational Analysis

Structurally similar compounds with the (Z) configuration, such as (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, demonstrate how this stereochemistry affects molecular conformation and potential biological activity . The specific stereochemical arrangement in these compounds is crucial for their function and selectivity in biological systems.

Synthetic Methodologies

General Synthetic Routes

The synthesis of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate likely involves a multi-step process that builds upon established protocols for benzofuran derivatives. Based on synthetic approaches for structurally related compounds, potential routes might include:

  • Construction of the benzofuran core structure through cyclization reactions

  • Introduction of the benzylidene group via condensation reactions

  • Installation of the dimethylcarbamate functionality through appropriate carbamoylation procedures

Biological Activities and Applications

Structure-Activity Relationships

Understanding the relationship between the structural features of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate and its biological activities is crucial for its potential applications. The following table presents a comparative analysis of structurally related compounds and their reported biological activities:

CompoundStructural FeaturesReported Biological Activities
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamateEthyl substituent on benzylidene, dimethylcarbamate groupPotential anticancer, anti-inflammatory, and enzyme inhibitory activities
2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamateMethyl substituent on benzylidene, dimethylcarbamate groupAnticancer activity
(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetateDimethoxy substituents, ethyl acetate functionalityVarious biological activities due to similar core structure

This comparative analysis highlights how subtle structural modifications can significantly impact biological activity, providing valuable insights for structure-based drug design and optimization strategies.

Chemical Reactivity and Stability

Functional Group Reactivity

The chemical reactivity of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is largely determined by its functional groups. Key reactive centers include:

  • The carbonyl group at the 3-position of the benzofuran ring, which can undergo nucleophilic addition reactions

  • The dimethylcarbamate functionality, susceptible to hydrolysis under appropriate conditions

  • The benzylidene double bond, which may participate in addition reactions or serve as a Michael acceptor

These reactive centers contribute to the compound's potential for chemical transformations and modifications, which can be exploited for derivatization or conjugation with other molecules of interest.

Stability Considerations

The stability of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate under various conditions is an important factor for its handling, storage, and application. The compound likely exhibits sensitivity to:

  • Strong acids or bases, which might hydrolyze the carbamate group

  • Oxidizing agents, which could react with the benzylidene double bond

  • UV light, potentially causing isomerization of the (Z) configuration to the (E) form

Understanding these stability considerations is essential for developing appropriate handling protocols and formulation strategies for research or pharmaceutical applications.

Analytical Methods and Characterization

Spectroscopic Analysis

Comprehensive characterization of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multiple spectroscopic techniques. NMR spectroscopy provides detailed structural information, with characteristic signals expected for:

  • Aromatic protons from both the benzofuran core and the 4-ethylphenyl group

  • The ethyl group protons (triplet and quartet patterns)

  • The methyl protons of the dimethylcarbamate group

  • The distinctive benzylidene proton

IR spectroscopy would reveal characteristic absorption bands for the carbonyl groups, the carbamate functionality, and the aromatic rings, further confirming the structural elements of the compound.

Chromatographic Methods

For purity assessment and quantitative analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed. These methods enable the separation and identification of the compound from potential impurities or stereoisomers, ensuring its quality for research applications.

The development of specific and sensitive analytical methods for (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is crucial for monitoring its synthesis, assessing its purity, and studying its stability under various conditions.

Comparative Analysis with Related Compounds

Structural Analogues

Examining structural analogues provides valuable insights into the properties and potential applications of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. The compound shares significant structural similarities with (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, which has been more extensively characterized .

Both compounds feature:

  • A benzofuran core structure

  • A (Z)-configured benzylidene group

  • A 3-oxo functionality on the benzofuran ring

  • Substitutions at the 6-position of the benzofuran ring

These shared structural features suggest similarities in physical properties, chemical reactivity, and potential biological activities, although the specific substituents (dimethylcarbamate versus ethyl acetate) would introduce important differences in their pharmacological profiles.

Structure-Property Relationships

The specific structural features of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate influence its physicochemical properties, which in turn affect its biological behavior. Key structure-property relationships include:

  • The ethyl substituent on the benzylidene group enhances lipophilicity compared to methyl-substituted analogues

  • The dimethylcarbamate group typically improves solubility and bioavailability

  • The (Z) stereochemistry creates a specific three-dimensional arrangement that may enhance binding to biological targets

Understanding these structure-property relationships is essential for predicting the compound's behavior in biological systems and for guiding the design of more effective derivatives for specific applications.

Future Research Directions

Methodological Advancements

Advancements in synthetic and analytical methodologies would greatly facilitate further research on (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. Specific areas for methodological improvement include:

  • Development of more efficient and stereoselective synthetic routes

  • Implementation of green chemistry approaches to enhance sustainability

  • Utilization of computational methods to predict properties and biological activities

These methodological advancements would address current challenges in working with this compound and accelerate progress in understanding its properties and potential applications.

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